2-amino-N-(3-methylphenyl)benzamide
Overview
Description
2-amino-N-(3-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Histone Deacetylase Inhibition and Anticancer Activity
The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a closely related derivative, acts as a histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, inducing cancer cell apoptosis, cell-cycle arrest, and histone acetylation. This compound has shown significant antitumor activity in vivo and entered clinical trials as a promising anticancer drug (Zhou et al., 2008).
Electrochemical Oxidation and Antioxidant Activity
Amino-substituted benzamide derivatives, similar to 2-amino-N-(3-methylphenyl)benzamide, have been studied for their antioxidant properties. They act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds, including amino-substituted benzamides, are crucial for understanding their free radical scavenging activity (Jovanović et al., 2020).
Antibacterial and Antifungal Activities
Certain derivatives of benzamides, structurally related to this compound, have shown antibacterial and antifungal activities. For instance, thiophene-3-carboxamide derivatives exhibited notable activity against various bacterial and fungal strains (Vasu et al., 2005).
Anticonvulsant Properties
Related benzamide compounds, like 4-amino-N-(2,6-dimethylphenyl)benzamide, have demonstrated potent anticonvulsant effects in various models. These compounds have been found to be superior to phenytoin in the maximal electroshock seizure test, showing potential for development as anticonvulsant drugs (Lambert et al., 1995).
Neuroleptic Activity
Benzamides with certain substitutions have been explored for their neuroleptic (antipsychotic) activity. Studies have found that specific structural modifications can enhance their activity, offering potential in the treatment of psychosis (Iwanami et al., 1981).
Vascular Endothelial Growth Factor Inhibition
Substituted benzamides, similar in structure to this compound, have been identified as selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds have demonstrated efficacy in human lung and colon carcinoma xenograft models, indicating their potential in cancer treatment (Borzilleri et al., 2006).
Antitumor Properties
Novel amino-substituted benzothiazoles, structurally related to this compound, have been evaluated for their antitumor properties. These compounds have shown selective and potent antitumor properties in both in vitro and in vivo studies, suggesting their potential use in cancer therapy (Bradshaw et al., 2002).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, which are structurally akin to this compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potential as class III electrophysiological agents, indicating their utility in treating cardiac conditions (Morgan et al., 1990).
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-N-(3-methylphenyl)benzamide is a crucial building block of many drug candidates . .
Mode of Action
It is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products, which makes the selective monoacylation process relatively complicated .
Biochemical Pathways
It is known to be a crucial raw material and intermediate in the synthesis of many drug candidates .
Result of Action
It is known to be a crucial building block in the synthesis of many drug candidates .
Action Environment
It is synthesized in a continuous flow microreactor system , suggesting that the reaction conditions can be precisely controlled to optimize the synthesis process.
Properties
IUPAC Name |
2-amino-N-(3-methylphenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUXETNDOIBMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368767 | |
Record name | 2-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22312-62-5 | |
Record name | 2-Amino-N-(3-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-N-(3-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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